molecular formula C26H22N2O B2428594 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole CAS No. 477543-87-6

2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole

Cat. No.: B2428594
CAS No.: 477543-87-6
M. Wt: 378.475
InChI Key: XKSXGNHWELFBKM-UHFFFAOYSA-N
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Description

2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring through a methoxy group

Mechanism of Action

Benzimidazole derivatives exert their effects mainly by interacting with various receptors and proteins. For example, they can interact with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The specific mechanism of action for “2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene” is not detailed in the available literature.

Future Directions

Benzimidazole derivatives have shown promising therapeutic potential, particularly as anti-inflammatory agents . Future research could explore the potential applications of “2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene” in this context.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole can be compared with other similar compounds:

    2-Phenylbenzimidazole: Lacks the naphthalene moiety, resulting in different bioactivity and chemical properties.

    2-Methoxybenzimidazole: Similar in structure but lacks the phenylethyl and naphthalene groups, leading to different applications.

    Naphthalene Derivatives: Compounds like 2-methoxynaphthalene share the naphthalene core but differ in their functional groups and overall bioactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c1-19(20-9-3-2-4-10-20)28-25-14-8-7-13-24(25)27-26(28)18-29-23-16-15-21-11-5-6-12-22(21)17-23/h2-17,19H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSXGNHWELFBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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